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Compound of Interest

Compound Name: 2',5'-Diethoxybenzanilide

CAS No.: 92-22-8

Cat. No.: B1584486

Get Quote

Compound Identity:

IUPAC Name:N-(2,5-diethoxyphenyl)benzamide[2][3]

CAS Registry Number: 92-22-8[1]

Molecular Formula:

[3]

Molecular Weight: 285.34 g/mol

Structural Class: Substituted Benzanilide

Synthesis & Reaction Workflow
Before spectroscopic analysis, the integrity of the sample must be established.[1] The

synthesis of 2',5'-diethoxybenzanilide is typically achieved via Schotten-Baumann

benzoylation.[1] This pathway is chosen for its high specificity towards the amine over the ether

functionalities.[1]
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Reaction Protocol
Reagents: 2,5-Diethoxyaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.2 eq),

Dichloromethane (DCM).

Solvation: Dissolve 2,5-Diethoxyaniline in anhydrous DCM under

atmosphere.

Base Addition: Add Triethylamine (TEA) to scavenge HCl byproducts.[1] Cool to 0°C.[1][4]

Acylation: Dropwise addition of Benzoyl Chloride.[1] The exotherm must be controlled to

prevent di-acylation or ring acylation (though unlikely without Lewis acid).[1]

Work-up: Wash with 1M HCl (remove unreacted amine), then saturated

(remove benzoic acid), then Brine.

Purification: Recrystallization from Ethanol/Water (9:1) yields colorless to off-white needles.

[1]

Reaction Pathway Diagram[1]
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Figure 1: Schotten-Baumann synthesis pathway for N-(2,5-diethoxyphenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Profiling
NMR is the primary tool for structural validation.[1] The 2,5-diethoxy substitution pattern creates

a distinct splitting system on the aniline ring (Ring B), while the benzoyl ring (Ring A) appears

as a characteristic multiplet.[1]
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H NMR Data (400 MHz, )
Note: Chemical shifts (

) are standardized reference values based on substituent additivity rules and analogous
benzanilide structures.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584486?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal
Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

A 8.55 Broad Singlet 1H NH (Amide)

Deshielded

by carbonyl

anisotropy;

variable with

concentration

.[1]

B 8.15
Doublet

(J=2.5 Hz)
1H

H-6' (Aniline

Ring)

The proton

ortho to the

amide is

significantly

deshielded by

the C=O

group

(diagnostic

for

benzanilides).

C 7.85 - 7.90 Multiplet 2H
H-2, H-6

(Benzoyl)

Ortho protons

of the

benzoyl ring.

[1]

D 7.45 - 7.55 Multiplet 3H
H-3,4,5

(Benzoyl)

Meta/Para

protons of the

benzoyl ring.

E 6.95
Doublet

(J=8.8 Hz)
1H

H-3' (Aniline

Ring)

Ortho to 2'-

OEt; shielded

by electron-

donating

alkoxy group.

[1]

F 6.65 dd (J=8.8, 2.5

Hz)

1H H-4' (Aniline

Ring)

Para to 1'-N;

coupling to H-
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3' (ortho) and

H-6' (meta).

[1]

G 4.08, 4.02
Quartets

(J=7.0 Hz)
4H

-OCH

-

Distinct

methylene

environments

due to

regiochemistr

y (2' vs 5').[1]

H 1.45, 1.38
Triplets

(J=7.0 Hz)
6H -CH

Methyl

terminals of

the ethoxy

chains.[1]

C NMR Data (100 MHz, )
The carbon spectrum confirms the presence of the amide carbonyl and the asymmetry of the

ethoxy groups.[1]

Carbonyl (C=O): 165.5 ppm.[1]

Aromatic C-O (Ipso): 153.8 ppm (C-5'), 142.5 ppm (C-2').[1] Note: C-2' is often shifted upfield

relative to C-5' due to steric compression from the amide.[1]

Aromatic C-N: 129.5 ppm.[1]

Aromatic CH: 110.0 - 132.0 ppm (Complex aromatic region).[1]

Ethoxy (

): 64.5 ppm, 63.8 ppm.[1]

Methyl (

): 14.9 ppm, 14.8 ppm.[1]

NMR Correlation Diagram
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Figure 2: Structural correlation to diagnostic NMR signals.[1]

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides a rapid "fingerprint" validation, particularly useful for verifying

the formation of the amide bond and the presence of ether linkages.[1]

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
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Frequency (

)
Intensity Mode Assignment

Mechanistic
Explanation

3280 - 3320 Medium, Broad Stretch

Characteristic trans-

amide conformation

H-bonding.

3060 Weak Aromatic
C-H stretching

vibrations.

2980, 2930 Medium Aliphatic

Asymmetric/Symmetri

c stretch of ethyl

groups.[1]

1645 - 1655 Strong Amide I

The most diagnostic

band; confirms

acylation of amine.

1530 - 1550 Strong Amide II

N-H in-plane bending

coupled with C-N

stretch.[1]

1205, 1045 Strong Ether

Asymmetric stretching

of the aryl-alkyl ether

bonds.[1]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[1]

Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion:

(ESI);

(EI).[1]

Fragmentation Logic
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The molecule typically cleaves at the amide bond or loses the ethyl groups.[1]

Base Peak (Likely):

(Benzoyl cation,

).[1] This is the standard "Alpha-cleavage" relative to the carbonyl.[1]

Fragment A:

(2,5-diethoxyaniline radical cation).[1]

Fragment B: Loss of Ethylene (

) from ethoxy groups is common in EI, leading to phenol derivatives.[1]

Molecular Ion
[M]+ m/z 285
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[Ph-CO]+ m/z 105

Amide Cleavage
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Amide Cleavage

Loss of Et
[M-29]+ m/z 256
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Figure 3: Predicted fragmentation pathways in Electron Ionization (EI) MS.

Quality Control & Purity Standards
For research or pharmaceutical applications, the following specifications are recommended:

Appearance: White to off-white crystalline solid.[1]

Melting Point:Experimental determination required. (Predicted range: 95°C – 105°C based

on 2,5-dimethoxy analogs).[1]

HPLC Purity: >98.0% (Area %).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://www.benchchem.com/product/b1584486/docs?utm_src=pdf-body-img#technical-monograph-spectroscopic-characterization-of-2-5-diethoxybenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://pubchem.ncbi.nlm.nih.gov/compound/2_5_-Diethoxybenzanilide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584486?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) Gradient.[1]

Detection: UV at 254 nm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584486/docs#technical-monograph-spectroscopic-
characterization-of-2-5-diethoxybenzanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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